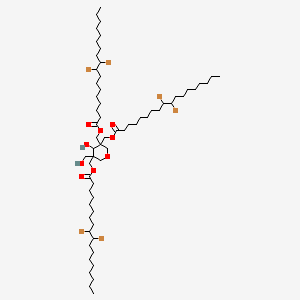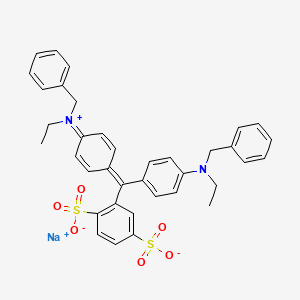
N-Phosphoethyl hexyloxydecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phosphoethyl hexyloxydecanamide is a chemical compound with the molecular formula C18H36NO6P. It is an organophosphorus compound that features a phosphoethyl group attached to a hexyloxydecanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phosphoethyl hexyloxydecanamide typically involves the reaction of hexyloxydecanamide with phosphoethylating agents under controlled conditions. One common method is the reaction of hexyloxydecanamide with diethyl phosphite in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are often employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phosphoethyl hexyloxydecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoethyl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphoethyl derivatives.
Applications De Recherche Scientifique
N-Phosphoethyl hexyloxydecanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.
Mécanisme D'action
The mechanism of action of N-Phosphoethyl hexyloxydecanamide involves its interaction with specific molecular targets. The phosphoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways by acting as a ligand for certain receptors .
Comparaison Avec Des Composés Similaires
- N-Phosphoethyl octyloxydecanamide
- N-Phosphoethyl dodecyloxydecanamide
- N-Phosphoethyl tetradecyloxydecanamide
Comparison: N-Phosphoethyl hexyloxydecanamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physicochemical properties and biological activities .
Propriétés
Numéro CAS |
934175-85-6 |
|---|---|
Formule moléculaire |
C18H36NO6P |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-[(2-hexyl-3-oxodecanoyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C18H36NO6P/c1-3-5-7-9-11-13-17(20)16(12-10-8-6-4-2)18(21)19-14-15-25-26(22,23)24/h16H,3-15H2,1-2H3,(H,19,21)(H2,22,23,24) |
Clé InChI |
JXVOHINYCLYIBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(CCCCCC)C(=O)NCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)







![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)



